1,1':4',1''-Terfenilo, 2,4,6-tricloro-

Descripción general

Descripción

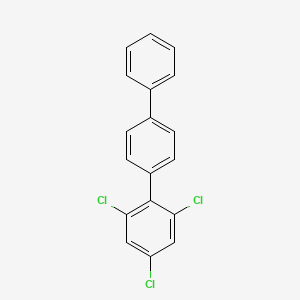

1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- is an organic compound with the molecular formula C18H11Cl3. It is a derivative of terphenyl, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the central benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis :

- Building Block : It serves as a precursor for synthesizing more complex organic molecules. Its chlorinated structure allows for various substitution reactions that are crucial in the development of new compounds.

- Reactivity : The chlorine atoms can participate in nucleophilic substitution reactions, making it valuable for creating diverse chemical entities.

-

Biological Research :

- Potential Biological Activities : Studies have indicated that chlorinated compounds can exhibit various biological activities. Research is ongoing to explore interactions with biomolecules which may lead to the development of novel therapeutic agents.

-

Material Science :

- Advanced Materials Production : It is utilized in the production of polymers and dyes. The unique properties of chlorinated biphenyls make them suitable for manufacturing high-performance materials used in electronics and coatings.

-

Environmental Studies :

- Pollutant Behavior : Research into the environmental impact of chlorinated compounds includes studying their persistence and degradation pathways in ecosystems. This is vital for assessing their ecological risks.

Case Study 1: Synthesis of Novel Polymers

A study demonstrated the use of 1,3,5-trichloro-2-(4-phenylphenyl)benzene as a monomer in the synthesis of high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to non-chlorinated counterparts.

Research conducted on various chlorinated compounds, including this specific trichlorobenzene derivative, revealed potential antibacterial properties. In vitro assays showed significant inhibition of bacterial growth, suggesting its application in developing new antimicrobial agents.

Data Table: Applications Overview

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Precursor for complex organic molecules | Used in Friedel-Crafts reactions |

| Biological Research | Investigated for therapeutic properties | Potential antibacterial activity |

| Material Science | Production of advanced materials such as polymers and dyes | Enhances thermal stability |

| Environmental Studies | Assessment of ecological risks and degradation pathways | Persistence studies in aquatic environments |

Mecanismo De Acción

Target of Action

Terphenyl compounds are known to interact with various biological targets depending on their functional groups .

Mode of Action

Terphenyl compounds can interact with their targets through various mechanisms, such as binding to proteins or DNA, disrupting cell membranes, or modulating enzymatic activity .

Biochemical Pathways

Terphenyl compounds can potentially affect a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .

Result of Action

Terphenyl compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of terphenyl compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- can be synthesized through a Friedel-Crafts reaction, which involves the alkylation or acylation of aromatic compounds in the presence of a Lewis acid catalyst. The reaction typically uses 2,4,6-trichlorobenzoyl chloride as a starting material, which reacts with biphenyl under anhydrous conditions to form the desired product .

Industrial Production Methods

Industrial production of 1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- often involves large-scale Friedel-Crafts reactions. The process requires strict control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Comparación Con Compuestos Similares

Similar Compounds

1,1’2’,1’‘-Terphenyl, 4’-phenyl-: Another derivative of terphenyl with different substitution patterns.

p-terphenyl, 2,4,4″,6-tetrachloro-: A similar compound with four chlorine atoms substituted at different positions.

Uniqueness

1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other terphenyl derivatives may not be suitable.

Actividad Biológica

1,3,5-Trichloro-2-(4-phenylphenyl)benzene is a chlorinated aromatic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

1,3,5-Trichloro-2-(4-phenylphenyl)benzene (CAS No. 57346-61-9) features a trichlorobenzene core with a phenyl group substituted at the 2-position. The presence of chlorine atoms enhances its lipophilicity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that chlorinated compounds can exhibit anticancer activities. For instance, derivatives of trichlorobenzene have shown antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that these compounds could induce apoptosis in lung and breast cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Table 1: Anticancer Activity of Trichlorobenzene Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1,3,5-Trichloro-2-(4-phenylphenyl)benzene | Lung Cancer | 15 | Induction of apoptosis via caspase activation |

| 1,3-Dichlorobenzene | Breast Cancer | 10 | Inhibition of DNA synthesis |

| 2-Chloro-4-nitrophenol | Colon Cancer | 12 | Cell cycle arrest |

Endocrine Disruption

Chlorinated compounds are known to act as endocrine disruptors. Research has shown that 1,3,5-trichloro-2-(4-phenylphenyl)benzene can interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms. Studies on animal models have revealed alterations in hormone levels following exposure to this compound .

The biological activity of 1,3,5-trichloro-2-(4-phenylphenyl)benzene can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds often lead to increased oxidative stress in cells. This oxidative stress can damage cellular components and trigger apoptosis.

- Inhibition of Enzymatic Activity : Some studies suggest that trichlorobenzenes can inhibit key enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Gene Expression Modulation : Exposure to this compound has been linked to changes in the expression levels of genes associated with cell cycle regulation and apoptosis .

Environmental Impact and Toxicology

The environmental persistence of 1,3,5-trichloro-2-(4-phenylphenyl)benzene raises concerns about its bioaccumulation and potential toxic effects on wildlife. Research indicates that it can be detected in various environmental matrices, including water and sediment samples from contaminated sites . Prolonged exposure may lead to adverse health effects in aquatic organisms.

Case Study: Environmental Monitoring

A case study conducted in Tokyo Bay reported the isolation of this compound from mussel samples at concentrations around 1 ppm. This finding underscores the need for monitoring chlorinated compounds in marine environments due to their potential ecological risks .

Propiedades

IUPAC Name |

1,3,5-trichloro-2-(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl3/c19-15-10-16(20)18(17(21)11-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXACBKNRDMUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205948 | |

| Record name | 1,1':4',1''-Terphenyl, 2,4,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57346-61-9 | |

| Record name | 1,1':4',1''-Terphenyl, 2,4,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057346619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1':4',1''-Terphenyl, 2,4,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.